molecular formula C19H18N2O4 B2946592 4-butoxy-N-(1,3-dioxoisoindolin-4-yl)benzamide CAS No. 317338-25-3

4-butoxy-N-(1,3-dioxoisoindolin-4-yl)benzamide

Cat. No.: B2946592
CAS No.: 317338-25-3
M. Wt: 338.363
InChI Key: OSPRVERFULDFGK-UHFFFAOYSA-N
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Description

4-butoxy-N-(1,3-dioxoisoindolin-4-yl)benzamide is a chemical compound that belongs to the class of isoindoline derivatives. Isoindoline derivatives are known for their diverse biological activities, including anti-inflammatory, antipsychotic, antileukemic, antiviral, and antiulcer properties . The compound features a benzamide group and an isoindoline moiety, which contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-(1,3-dioxoisoindolin-4-yl)benzamide typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. One common approach is the reaction of 4-butoxyaniline with 1,3-dioxoisoindoline-4-carboxylic acid under reflux conditions in the presence of a suitable dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-(1,3-dioxoisoindolin-4-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the benzamide or isoindoline moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxylated derivatives.

Scientific Research Applications

4-butoxy-N-(1,3-dioxoisoindolin-4-yl)benzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    N-(1,3-dioxoisoindolin-2-yl)benzamide: Shares the isoindoline and benzamide moieties but lacks the butoxy group.

    4-(1,3-dioxoisoindolin-2-yl)butanoic acid: Contains a butanoic acid group instead of the benzamide group.

Uniqueness

4-butoxy-N-(1,3-dioxoisoindolin-4-yl)benzamide is unique due to the presence of the butoxy group, which can influence its solubility, reactivity, and biological activity. This structural variation can lead to different pharmacokinetic and pharmacodynamic properties compared to similar compounds .

Properties

IUPAC Name

4-butoxy-N-(1,3-dioxoisoindol-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c1-2-3-11-25-13-9-7-12(8-10-13)17(22)20-15-6-4-5-14-16(15)19(24)21-18(14)23/h4-10H,2-3,11H2,1H3,(H,20,22)(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSPRVERFULDFGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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